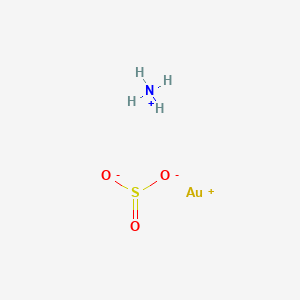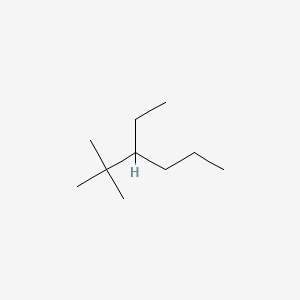
3-Ethyl-2,2-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2-dimethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their diverse structures and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2-dimethylhexane typically involves the alkylation of a suitable precursor. One common method is the alkylation of 2,2-dimethylhexane with ethyl halides under the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes involving zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction under milder conditions and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-dimethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures, it can undergo thermal cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Cracking: High temperatures (500-700°C) and sometimes catalysts like alumina or silica.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives such as 3-chloro-2,2-dimethylhexane.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3-Ethyl-2,2-dimethylhexane is used in various scientific research applications:
Chemistry: As a model compound in studying the reactivity and mechanisms of branched alkanes.
Biology: Investigating its metabolic pathways and interactions with biological systems.
Medicine: Exploring its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2-dimethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylhexane
- 3-Ethyl-2,4-dimethylhexane
- 2,3-Dimethylhexane
Uniqueness
3-Ethyl-2,2-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, reactivity, and steric effects in chemical reactions .
Properties
CAS No. |
20291-91-2 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-2,2-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
XYDYODCWVCBIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



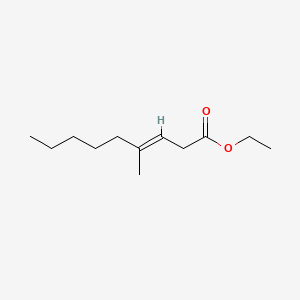


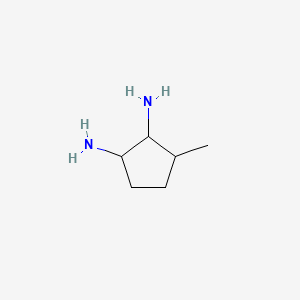
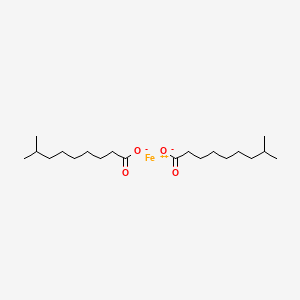

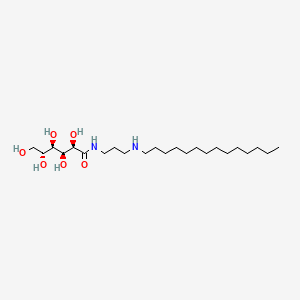
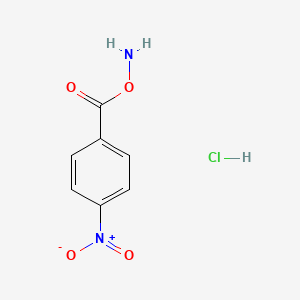
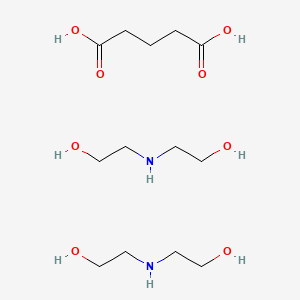
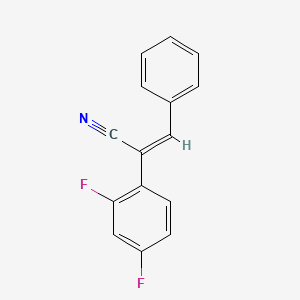

![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
